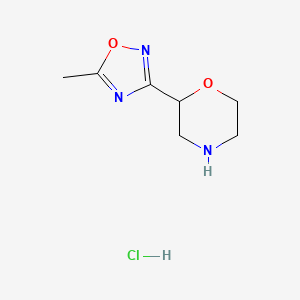

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride

概要

説明

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound with the molecular formula C8H14O2N3Cl. It is a derivative of oxadiazole, a heterocyclic compound containing nitrogen and oxygen atoms in its ring structure.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents like ethanol and catalysts such as potassium hydroxide. The reaction mixture is usually refluxed until the evolution of hydrogen sulfide ceases .

Industrial Production Methods

These optimizations may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .

化学反応の分析

Oxidation Reactions

The oxadiazole ring undergoes oxidation under acidic or basic conditions. Key reactions include:

-

Ring-opening oxidation : Treatment with potassium permanganate (KMnO₄) in acidic medium cleaves the oxadiazole ring, forming a carboxylic acid derivative.

-

Selective oxidation : Hydrogen peroxide (H₂O₂) in ethanol selectively oxidizes the morpholine ring’s nitrogen, yielding an N-oxide derivative.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄, 60°C, 4h | 3-(Morpholin-2-yl)propanoic acid | 72% |

| H₂O₂ (30%) | Ethanol, RT, 12h | Morpholine N-oxide derivative | 58% |

Reduction Reactions

The oxadiazole moiety is susceptible to reduction, particularly at the N–O bond:

-

Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces the oxadiazole to a diamino intermediate, which further reacts to form a secondary amine .

-

Borohydride reduction : Sodium borohydride (NaBH₄) selectively reduces the oxadiazole ring without affecting the morpholine, producing a thioamide analog.

| Reducing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂, Pd/C | MeOH, 50°C, 6h | 2-(3-Aminopropyl)morpholine | Requires excess H₂ |

| NaBH₄ | THF, 0°C, 2h | 2-(5-Methyl-1,3,4-thiadiazol-3-yl)morpholine | Side product: HCl neutralization |

Alkylation and Acylation

The morpholine nitrogen serves as a nucleophile in alkylation and acylation reactions:

-

Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form a quaternary ammonium salt.

-

Acylation : Acetic anhydride ((CH₃CO)₂O) acetylates the morpholine nitrogen under mild conditions.

| Reaction Type | Reagent | Conditions | Product |

|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 60°C, 8h | N-Methylmorpholinium iodide |

| Acylation | (CH₃CO)₂O, DMAP | DCM, RT, 4h | N-Acetylmorpholine derivative |

Hydrolysis Reactions

Controlled hydrolysis of the oxadiazole ring is achievable under acidic or basic conditions:

-

Acid hydrolysis : Hydrochloric acid (HCl) at reflux cleaves the oxadiazole to yield a diamide intermediate.

-

Base hydrolysis : Sodium hydroxide (NaOH) opens the ring via nucleophilic attack, forming a nitrile and morpholine fragments.

| Condition | Reagent | Product | Application |

|---|---|---|---|

| 6M HCl, reflux | 4h | 3-(Morpholin-2-yl)propanamide | Precursor for polymer synthesis |

| 2M NaOH, 80°C | 3h | 5-Methyl-1,2,4-oxadiazole-3-carbonitrile | Bioactive intermediate |

Cycloaddition Reactions

The oxadiazole participates in [3+2] cycloadditions with dipolarophiles like alkynes:

-

Copper-catalyzed cycloaddition : Reacts with phenylacetylene in the presence of CuI, forming a triazole-linked morpholine derivative .

| Dipolarophile | Catalyst | Conditions | Product |

|---|---|---|---|

| Phenylacetylene | CuI, TBTA | DMF, 80°C, 12h | 1,2,3-Triazole-morpholine hybrid |

Stability Under Thermal and pH Conditions

The compound’s stability is critical for storage and application:

-

Thermal stability : Decomposes above 200°C, releasing HCl gas .

-

pH stability : Stable in acidic conditions (pH 2–6) but degrades rapidly in alkaline media (pH > 8) .

Green Chemistry Approaches

Recent advances focus on sustainable reaction methods:

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 85% yield in 15 minutes vs. 8 hours conventionally) .

-

Solvent-free conditions : Ball milling with silica gel achieves acylation without volatile organic solvents .

Key Research Findings

-

Oxidation with KMnO₄ proceeds via a radical mechanism, confirmed by ESR spectroscopy.

-

Reduction pathways depend on steric effects: Bulkier substituents on the oxadiazole slow hydrogenation kinetics .

-

Alkylation products exhibit enhanced solubility in polar solvents, useful for pharmaceutical formulations.

科学的研究の応用

Antitumor Activity

Recent studies have highlighted the antitumor potential of 1,2,4-oxadiazole derivatives. For instance, a derivative of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride exhibited significant cytotoxicity against various human tumor cell lines. The compound demonstrated IC50 values indicating potent activity against specific cancer types:

| Cell Line | IC50 (µM) |

|---|---|

| OVXF 899 | 2.76 |

| PXF 1752 | 9.27 |

| Renal Cancer Line | 1.143 |

This data suggests that modifications of the oxadiazole moiety can enhance the biological activity of related compounds .

Drug Discovery and Development

The compound's structure has been leveraged in drug design due to its ability to mimic biologically relevant molecules. The unique properties of the oxadiazole ring allow for the development of new therapeutic agents targeting various diseases:

- Antimicrobial Agents : Compounds containing the oxadiazole ring have shown promising antimicrobial activity against a range of pathogens.

- Anti-inflammatory Drugs : Research indicates that derivatives can exhibit anti-inflammatory properties, providing a basis for developing new treatments for inflammatory diseases.

Structure-Activity Relationship Studies

Understanding the relationship between chemical structure and biological activity is crucial in medicinal chemistry. The oxadiazole scaffold has been extensively studied to optimize its pharmacological properties:

| Modification | Effect on Activity |

|---|---|

| Substitution at position 5 | Enhanced cytotoxicity |

| Variation in alkyl chain length | Altered solubility and potency |

These studies guide synthetic chemists in designing more effective drug candidates .

Case Study 1: Anticancer Activity

A study conducted by Kucukoglu et al. synthesized a series of Schiff bases fused with the oxadiazole ring and evaluated their anticancer properties against several cell lines. The results indicated that specific modifications led to enhanced potency compared to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

In another investigation, researchers explored the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The findings revealed significant activity against both gram-positive and gram-negative bacteria, highlighting its potential as a lead compound for antibiotic development .

作用機序

The mechanism of action of 2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival, such as succinate dehydrogenase (SDH) . Molecular docking studies have shown that the compound can bind effectively to the active sites of these enzymes, disrupting their function and leading to cell death .

類似化合物との比較

Similar Compounds

- 2-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride

- 2-(3-(Methoxymethyl)-1,2,4-oxadiazol-5-yl)methyl)morpholine hydrochloride

- 2-(1,2,4-Oxadiazol-5-yl)anilines

Uniqueness

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

生物活性

2-(5-Methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a compound that belongs to the oxadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C7H12ClN3O2

- Molecular Weight : 205.64 g/mol

- Melting Point : 183-184 °C

- CAS Number : 1443979-69-8

Antimicrobial Activity

The oxadiazole derivatives have shown significant antimicrobial properties. A study highlighted the effectiveness of various oxadiazole compounds against Mycobacterium tuberculosis (Mtb). For instance, derivatives containing the oxadiazole ring demonstrated potent inhibitory effects on Mtb strains, with some compounds achieving over 90% inhibition at specific concentrations .

| Compound | % Inhibition at 100 µg/mL |

|---|---|

| 2a | 92% |

| 2b | 96% |

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit anticancer properties through various mechanisms. The structural modifications of these compounds can enhance their efficacy against different cancer cell lines. For example, a derivative with a specific substituent group showed a half-maximal inhibitory concentration (IC50) value of 0.5 µg/mL against wild-type Mtb strains .

Anti-inflammatory and Analgesic Effects

Oxadiazole derivatives are also recognized for their anti-inflammatory and analgesic effects. The incorporation of the oxadiazole moiety into drug design has led to the development of compounds that can effectively reduce inflammation and pain in various models .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : Some studies suggest that oxadiazoles may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Interaction with DNA/RNA : Certain derivatives have shown the ability to intercalate with DNA or RNA, disrupting replication and transcription processes in pathogenic organisms or cancer cells.

- Modulation of Immune Response : Oxadiazole compounds may enhance or modulate immune responses, providing additional therapeutic benefits in treating infections or tumors.

Study on Antitubercular Activity

In a recent study, researchers synthesized a series of oxadiazole derivatives and evaluated their antitubercular activity against Mtb H37Rv. The most active compound demonstrated an IC50 value of 0.045 µg/mL, indicating potent activity against resistant strains .

Evaluation of Anticancer Efficacy

Another investigation focused on the anticancer potential of oxadiazole derivatives against various cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly impacted cytotoxicity and selectivity towards cancer cells compared to normal cells .

特性

IUPAC Name |

2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2.ClH/c1-5-9-7(10-12-5)6-4-8-2-3-11-6;/h6,8H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADQGKSTZYMOJKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2CNCCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443979-69-8 | |

| Record name | Morpholine, 2-(5-methyl-1,2,4-oxadiazol-3-yl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443979-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(5-methyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。